molecular formula C11H12N2O2 B8305258 3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide

3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide

Cat. No. B8305258
M. Wt: 204.22 g/mol
InChI Key: IIASIKJJQNHFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202885B2

Procedure details

To a solution of 0.36 g of 3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide in 10 ml of THF was added dropwise 2.3 ml of a LiAlH4 (2.3M THF) solution at 0° C. The reaction mixture was slowly heated to 60° C. over 1 h and stirred for another 2 h at 60° C. The reaction was quenched by addition of 1M NaOH solution. The resulting mixture was filtrated over a pad of celite, washed with THF and the filtrate was concentrated in vacuo to yield 0.35 g of (3-furo[2,3-b]pyridin-5-yl-propyl)-methyl-amine as brown oil.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH2:10][CH2:11][C:12]([NH:14][CH3:15])=O)[CH:9]=[C:4]2[CH:3]=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH2:10][CH2:11][CH2:12][NH:14][CH3:15])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
O1C=CC=2C1=NC=C(C2)CCC(=O)NC
Name
Quantity
2.3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for another 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1M NaOH solution
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtrated over a pad of celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=CC=2C1=NC=C(C2)CCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.